molecular formula C8H13NO4 B14261846 (1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid CAS No. 207983-44-6

(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid

Cat. No.: B14261846
CAS No.: 207983-44-6
M. Wt: 187.19 g/mol
InChI Key: STIVVGOWGUYXGI-FOHZUACHSA-N
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Description

(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of amino and carboxylic acid groups through various organic reactions such as amination and carboxylation.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to introduce the amino group.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

    High-Pressure Reactions: Utilizing high-pressure conditions to drive the reactions to completion efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential role in enzyme inhibition and receptor binding.

    Organic Synthesis: Utilized as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways through inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-2-indanol: Another chiral amino alcohol with applications in medicinal chemistry.

    Cyclopentane-1,3-dicarboxylic acid: A structurally similar compound lacking the amino group.

Uniqueness

(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

207983-44-6

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2R,3S)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8+/m1/s1

InChI Key

STIVVGOWGUYXGI-FOHZUACHSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@]1(C(=O)O)N)C(=O)O

Canonical SMILES

CC1C(CCC1(C(=O)O)N)C(=O)O

Origin of Product

United States

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